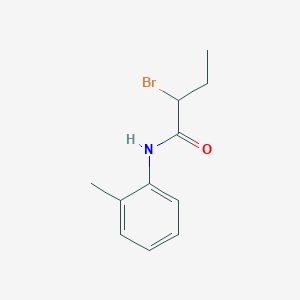

2-bromo-N-(2-methylphenyl)butanamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-N-(2-methylphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-3-9(12)11(14)13-10-7-5-4-6-8(10)2/h4-7,9H,3H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPMVBQRESJJMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC=C1C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 2 Bromo N 2 Methylphenyl Butanamide

Synthetic Pathways to N-(2-Methylphenyl)butanamide Precursors

The foundational step in synthesizing the target compound is the creation of the N-(2-methylphenyl)butanamide backbone. This is primarily achieved through robust and well-established amide bond formation reactions.

The most direct and widely utilized method for synthesizing N-(2-methylphenyl)butanamide is the nucleophilic acyl substitution reaction between an activated carboxylic acid derivative and 2-methylaniline (o-toluidine). libretexts.org The reaction of an acyl chloride, such as butanoyl chloride, with an amine is a common and efficient approach. hud.ac.uk

In this condensation reaction, the lone pair of electrons on the nitrogen atom of 2-methylaniline attacks the electrophilic carbonyl carbon of butanoyl chloride. This is followed by the elimination of a chloride ion, forming the amide bond. The reaction is typically exothermic and is often conducted in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. hud.ac.uk The base serves to neutralize the hydrogen chloride (HCl) byproduct that is generated, preventing it from protonating the amine reactant and rendering it non-nucleophilic.

Alternative methods for amide bond formation include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid (butanoic acid) directly for reaction with the amine, though the acyl chloride route is often preferred for its simplicity and high yield. libretexts.org

| Method | Reactants | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Chloride Condensation | Butanoyl chloride + 2-methylaniline | Inert solvent (e.g., DCM, THF), Base (e.g., Triethylamine), 0°C to room temperature | High reactivity, generally high yields, rapid reaction. hud.ac.uk | Butanoyl chloride is moisture-sensitive; generates HCl byproduct. |

| Carbodiimide Coupling | Butanoic acid + 2-methylaniline | Coupling agent (e.g., DCC, EDCI), inert solvent (e.g., DMF, DCM) | Milder conditions, avoids acyl chloride preparation. | DCC can form difficult-to-remove urea (B33335) byproduct; may require longer reaction times. |

| Acid Anhydride (B1165640) Reaction | Butanoic anhydride + 2-methylaniline | Heating may be required | Less reactive than acyl chlorides, easier to handle. | Slower reaction; one equivalent of carboxylic acid is lost as a byproduct. libretexts.org |

Butanoyl chloride, the key acylating agent, is not typically a primary starting material but is synthesized from butanoic acid. The most common laboratory and industrial method for this conversion is the reaction of butanoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is frequently used for this purpose due to its efficacy and the formation of gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, simplifying purification. Other reagents such as oxalyl chloride or phosphorus pentachloride (PCl₅) can also be employed.

Bromination Strategies for Alpha-Bromoamide Synthesis

With the N-(2-methylphenyl)butanamide precursor in hand, the next critical step is the introduction of a bromine atom at the alpha-carbon (the carbon atom adjacent to the carbonyl group). This requires a highly regioselective bromination method.

The alpha-protons of the butanamide are activated by the adjacent electron-withdrawing carbonyl group, making them susceptible to substitution. The classic approach for such transformations is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves treating a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). researchgate.net While this method is primarily for carboxylic acids, analogous conditions can be adapted for their derivatives.

A more direct and common method for the α-bromination of amides involves the use of N-bromosuccinimide (NBS). nih.gov This reaction is typically initiated by radical initiators (e.g., AIBN) or UV light and proceeds via a free-radical mechanism. The selectivity for the alpha-position is high due to the stability of the resulting radical intermediate, which is resonance-stabilized by the adjacent carbonyl group.

Alternatively, direct bromination with molecular bromine (Br₂) can be achieved under acidic conditions. The acid catalyzes the formation of the enol tautomer of the amide, which then reacts with bromine as an electrophile. nih.gov This method ensures that bromination occurs specifically at the alpha-carbon.

The choice of brominating agent and reaction conditions is crucial for maximizing the yield of the desired α-bromoamide while minimizing side reactions, such as dibromination or aromatic ring bromination. Bromodimethylsulfonium bromide (BDMS) has been noted as a mild and effective reagent for the regioselective α-monobromination of related carbonyl compounds. organic-chemistry.org

| Reagent | Mechanism | Typical Conditions | Selectivity | Notes |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Radical | Inert solvent (e.g., CCl₄), radical initiator (AIBN) or UV light | High regioselectivity for the alpha-position. | Commonly used for allylic and benzylic bromination, but effective for α-carbonyl positions. |

| Molecular Bromine (Br₂) | Electrophilic Addition to Enol | Acid catalyst (e.g., Acetic Acid, PBr₃) | Excellent regioselectivity for the alpha-position. nih.gov | Requires careful control to prevent over-bromination. |

| Bromodimethylsulfonium Bromide (BDMS) | Electrophilic | Solvent such as Dichloromethane (DCM) | Reported as a mild and highly regioselective monobrominating agent for β-keto esters and 1,3-diketones. organic-chemistry.org | Offers a potentially milder alternative to Br₂. |

Stereoselective Synthesis Approaches for Chiral 2-Bromo-N-(2-methylphenyl)butanamide

The alpha-carbon of 2-bromo-N-(2-methylphenyl)butanamide is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of a single enantiomer requires a stereoselective approach.

Several strategies can be envisioned for the asymmetric synthesis of α-bromo amides. One established method involves the use of a chiral auxiliary. nih.gov In this approach, the butanoyl group is first attached to a chiral amine auxiliary. The resulting chiral amide is then brominated. The steric hindrance imposed by the chiral auxiliary directs the incoming bromine atom to one face of the molecule, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary yields the enantiomerically enriched α-bromo acid, which can then be converted to the desired N-(2-methylphenyl)butanamide.

Another advanced strategy is organocatalytic asymmetric α-bromination. researchgate.netrsc.org This involves reacting an aldehyde precursor (butanal) with a chiral secondary amine catalyst (e.g., a proline derivative) to form a nucleophilic enamine intermediate in a stereodefined manner. researchgate.net This chiral enamine then reacts with an electrophilic bromine source (like NBS), resulting in the formation of an α-bromo aldehyde with high enantioselectivity. The aldehyde can then be oxidized to the corresponding carboxylic acid and converted to the target amide without racemization of the newly formed stereocenter. This non-covalent enolate activation strategy has also been applied to α-halogenated aldehydes for highly enantioselective reactions. acs.org

Asymmetric Synthesis Methodologies

Asymmetric synthesis of α-halo amides like 2-bromo-N-(2-methylphenyl)butanamide is of significant interest due to the importance of chiral halogenated compounds as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. nih.gov A key strategy involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the bromination or amidation step.

One conceptual approach involves the catalytic asymmetric α-halogenation of a suitable precursor. While direct asymmetric bromination of carbonyl compounds can be challenging, significant progress has been made in the enantioselective functionalization of carbonyl derivatives. For instance, the use of chiral catalysts in the reaction of enolates or their equivalents with an electrophilic bromine source is a promising avenue.

Another strategy is the kinetic resolution of a racemic mixture of 2-bromo-N-(2-methylphenyl)butanamide. This can be achieved using chiral reagents or catalysts that selectively react with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate. For example, Rh-catalyzed asymmetric Suzuki-Miyaura type cross-coupling reactions have been used for the kinetic resolution of related cyclic allylic chlorides, demonstrating the potential for such approaches in resolving racemic halogenated compounds. nih.govchemrxiv.org

Furthermore, the use of chiral auxiliaries attached to the precursor molecule can direct the stereoselective introduction of the bromine atom. After the bromination step, the auxiliary can be cleaved to yield the desired enantiomerically enriched product. Aryl-sulfinamides are important chiral auxiliaries that have been successfully used in the asymmetric synthesis of amines and their derivatives, and similar principles could be applied here. nih.gov

Diastereoselective and Enantioselective Approaches

Diastereoselective and enantioselective approaches are crucial for obtaining specific stereoisomers of 2-bromo-N-(2-methylphenyl)butanamide. These methods often rely on the use of chiral catalysts or substrates to control the three-dimensional arrangement of atoms in the product.

Enantioselective Approaches:

Catalytic enantioselective methods are highly sought after for their efficiency. For instance, direct catalytic asymmetric Mannich-type reactions of α-halo 7-azaindoline amides with N-carbamoyl imines have been explored, showcasing that α-halo substituents are tolerated in highly stereoselective transformations. acs.org This suggests the feasibility of developing catalytic systems for the enantioselective synthesis of α-bromo amides.

A hypothetical enantioselective synthesis could involve the use of a chiral ligand complexed to a metal catalyst. The reaction of an enolate derived from N-(2-methylphenyl)butanamide with an electrophilic bromine source in the presence of a chiral catalyst could furnish the desired product with high enantiomeric excess.

Diastereoselective Approaches:

When a chiral center is already present in the starting material, diastereoselective synthesis becomes relevant. For example, if a chiral butanoic acid derivative is used as a starting material, the introduction of the bromine atom at the α-position can be influenced by the existing stereocenter, leading to the preferential formation of one diastereomer over the other.

A study on the stereoselective substitution in 2-bromo propanamides demonstrated that the choice of reagents can influence the stereochemical outcome, leading to either inversion or retention of configuration at the chiral center. datapdf.com Soluble silver salts (Ag+) were found to promote inversion of configuration, while solid silver oxide (Ag₂O) promoted retention. datapdf.com These findings are pertinent to designing diastereoselective routes for related compounds.

| Catalyst/Reagent | Substrate | Product | Diastereomeric/Enantiomeric Excess | Yield | Reference |

| Chiral Primary Amine C41 | α-Amino Branched Aldehyde | α-Chloro Tetrasubstituted Aldehyde | 63-65% ee | 85-92% | mdpi.com |

| Rh(I)/Chiral Ligand | Racemic N-Boc-nortropane-derived allylic chloride | Enantioenriched Allylic Chloride | >94% ee | 40-50% | chemrxiv.org |

| Ag₂O | (S)-2-bromopropanamide | (S)-2-substituted-propanamide | Retention of configuration | High | datapdf.com |

| Ag+ | (S)-2-bromopropanamide | (R)-2-substituted-propanamide | Inversion of configuration | High | datapdf.com |

This table presents data from analogous reactions to illustrate the principles of asymmetric and stereoselective synthesis that could be applied to 2-bromo-N-(2-methylphenyl)butanamide.

Optimization of Synthetic Efficiency and Yield for 2-Bromo-N-(2-methylphenyl)butanamide

Optimizing the synthesis of 2-bromo-N-(2-methylphenyl)butanamide involves maximizing the product yield while minimizing reaction times and the formation of byproducts. Key parameters for optimization include the choice of reagents, catalysts, solvents, reaction temperature, and purification methods.

The classical synthesis of α-halo amides typically involves the reaction of an α-haloacetyl halide with an amine. nih.gov For 2-bromo-N-(2-methylphenyl)butanamide, this would involve the reaction of 2-bromobutanoyl halide with 2-methylaniline. Optimization of this reaction would focus on the base used to scavenge the hydrogen halide byproduct, the solvent, and the reaction temperature to ensure high conversion and minimize side reactions.

A study on the synthesis of 2-bromo-2-methyl-N-p-tolylpropanamide utilized triethylamine as a base and tetrahydrofuran (B95107) (THF) as the solvent. nih.govnih.govstrath.ac.uk Similar conditions could be a starting point for the synthesis of the target compound.

In palladium-catalyzed carbonylative fluoroalkylation of 1,3-enynes, the substrate scope was examined under optimized conditions, showing that various functional groups were well-tolerated, leading to moderate to good yields of the corresponding amides. acs.org This highlights the importance of systematic screening of reaction conditions.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Base | Triethylamine | Pyridine | K₂CO₃ | Triethylamine often provides a good balance of reactivity and ease of removal. |

| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) | Acetonitrile | The choice of solvent can significantly impact reaction rate and solubility of reactants. |

| Temperature | 0 °C to Room Temp | Reflux | -20 °C | Lower temperatures may be required to control selectivity and prevent side reactions. |

| Catalyst | None (for classical) | Palladium-based | Nickel-based | For cross-coupling approaches, catalyst and ligand screening is crucial. wikipedia.org |

This table outlines key parameters for the optimization of the synthesis of N-aryl amides, based on general principles and related literature.

Green Chemistry Principles in 2-Bromo-N-(2-methylphenyl)butanamide Synthesis

Applying green chemistry principles to the synthesis of 2-bromo-N-(2-methylphenyl)butanamide aims to reduce the environmental impact of the chemical process. This includes using less hazardous reagents, minimizing waste, improving atom economy, and using renewable resources where possible.

Conventional amide synthesis often relies on coupling reagents that generate significant amounts of waste. ucl.ac.uk Green alternatives focus on catalytic methods that avoid stoichiometric activators. For instance, the direct condensation of carboxylic acids and amines is a more atom-economical approach. Boric acid has been used as a catalyst for the solvent-free synthesis of amides from carboxylic acids and urea, representing a greener alternative to traditional methods. bohrium.comresearchgate.net

The use of biocatalysts, such as enzymes, offers a highly sustainable route to amide bond formation. nih.gov Lipases, for example, can catalyze the amidation of carboxylic acids under mild conditions, often in greener solvents, and with high selectivity, avoiding the need for protecting groups and reducing waste. rsc.org

Solvent selection is another critical aspect of green chemistry. Traditional syntheses often employ chlorinated or polar aprotic solvents, which have environmental and health concerns. ucl.ac.uk The development of solvent-free reaction conditions or the use of more environmentally benign solvents like cyclopentyl methyl ether is a key goal. nih.gov A transition metal- and solvent-free method for amide synthesis from phenyl esters and aryl amines has been reported, offering a significant green advantage. nih.govrsc.org

| Green Chemistry Principle | Application in Synthesis of 2-bromo-N-(2-methylphenyl)butanamide | Potential Benefits |

| Atom Economy | Direct catalytic amidation of 2-bromobutanoic acid with 2-methylaniline. | Minimizes the formation of byproducts. |

| Use of Safer Solvents | Replacement of chlorinated solvents with greener alternatives like cyclopentyl methyl ether or solvent-free conditions. | Reduces environmental impact and improves worker safety. nih.govnih.govrsc.org |

| Catalysis | Employing biocatalysts (e.g., lipases) or recyclable heterogeneous catalysts. | Mild reaction conditions, high selectivity, and reduced waste. nih.govrsc.org |

| Waste Prevention | Avoiding stoichiometric coupling reagents in favor of catalytic methods. | Reduces the amount of chemical waste generated. ucl.ac.uk |

This table illustrates how green chemistry principles can be integrated into the synthetic design for 2-bromo-N-(2-methylphenyl)butanamide.

Despite a comprehensive search for scientific literature and spectral data, detailed experimental spectroscopic information for the specific chemical compound 2-bromo-N-(2-methylphenyl)butanamide is not available in publicly accessible databases or research articles.

Chemical suppliers, such as Sigma-Aldrich, list the compound for sale (CAS Number: 311316-64-0) but explicitly state that analytical data is not collected for this product and that the buyer assumes responsibility for confirming its identity and purity. This indicates a lack of comprehensive characterization in published scientific literature.

While spectral data exists for structurally related compounds—such as those with the bromine atom on the phenyl ring, a different alkyl chain length (e.g., propanamide), or a different substitution pattern on the aromatic ring—using this information would not be scientifically accurate for the specified molecule, 2-bromo-N-(2-methylphenyl)butanamide.

Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the requested spectroscopic analysis (¹H NMR, ¹³C NMR, 2D NMR, IR, and Raman) of this specific compound. Providing such an analysis would require fabrication of data, which is contrary to the principles of scientific accuracy.

Advanced Spectroscopic and Structural Characterization of 2 Bromo N 2 Methylphenyl Butanamide

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For 2-bromo-N-(2-methylphenyl)butanamide, this analysis provides definitive confirmation of its elemental composition and offers insights into its molecular architecture through the study of its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for determining the precise molecular formula of a compound from its exact mass. While specific experimental HRMS data for 2-bromo-N-(2-methylphenyl)butanamide is not widely published, the theoretical exact mass can be calculated from its molecular formula, C₁₁H₁₄BrNO. This calculation is critical for distinguishing it from other compounds with the same nominal mass.

The presence of bromine is a key feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion [M]⁺ and any bromine-containing fragments, appearing as a pair of peaks (an M and M+2 peak) of nearly equal intensity, separated by two mass units.

Table 1: Theoretical HRMS Data for 2-Bromo-N-(2-methylphenyl)butanamide (C₁₁H₁₄BrNO)

| Ion Formula | Isotope | Theoretical Exact Mass (m/z) |

|---|---|---|

| [C₁₁H₁₄⁷⁹BrNO]⁺ | ⁷⁹Br | 255.0259 |

This table is based on theoretical calculations of the monoisotopic masses.

Electron Impact Mass Spectrometry (EI-MS)

Electron Impact Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV). This process generates a molecular ion ([M]⁺) and numerous fragment ions, creating a unique mass spectrum that serves as a molecular fingerprint.

For 2-bromo-N-(2-methylphenyl)butanamide, the molecular ion peak would be expected at m/z 255 and 257, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The relative abundance of the molecular ion can vary; in many amides, it is observable but may not be the base peak due to the molecule's propensity to fragment.

Fragmentation Pattern Interpretation

The fragmentation of 2-bromo-N-(2-methylphenyl)butanamide in EI-MS is guided by the established fragmentation rules for amides and alkyl halides. The primary fragmentation events involve cleavage of the bonds adjacent to the carbonyl group and the bromine atom.

Key fragmentation pathways include:

Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent carbon bearing the bromine atom can break, leading to the formation of the 2-methylphenyl isocyanate radical cation or related fragments.

Amide Bond Cleavage: Scission of the amide bond (C-N) is a characteristic fragmentation for amides. This can lead to the formation of a butanoyl fragment (containing bromine) or the 2-methylaniline fragment. A prominent peak is often observed for the acylium ion [CH₃CH₂CH(Br)CO]⁺.

Loss of Bromine: Cleavage of the C-Br bond results in the loss of a bromine radical (•Br), leading to a fragment ion at m/z 176 ([M-Br]⁺). This is a common pathway for brominated compounds.

McLafferty Rearrangement: While less common for this specific structure, a gamma-hydrogen rearrangement could occur, leading to the elimination of a neutral molecule.

Fragments from the Aromatic Ring: The 2-methylphenyl group can also fragment, commonly by losing the methyl group to form a stable benzylic-type cation. A peak corresponding to the tolyl cation ([C₇H₇]⁺) at m/z 91 is highly probable. The N-(2-methylphenyl) fragment itself may appear at m/z 106.

Table 2: Predicted Key Fragments in the EI-MS Spectrum of 2-Bromo-N-(2-methylphenyl)butanamide

| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 255/257 | [C₁₁H₁₄BrNO]⁺ | Molecular Ion [M]⁺ |

| 176 | [C₁₁H₁₄NO]⁺ | Loss of •Br from the molecular ion |

| 150/152 | [C₄H₆BrO]⁺ | Acylium ion from amide bond cleavage |

| 107 | [C₇H₉N]⁺ | 2-methylaniline cation |

| 106 | [C₇H₈N]⁺ | N-(2-methylphenyl) fragment |

This table represents a theoretical prediction of the fragmentation pattern based on general principles of mass spectrometry.

X-ray Crystallography for Solid-State Structural Determination (if applicable to related structures)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for 2-bromo-N-(2-methylphenyl)butanamide is not available in the surveyed literature, analysis of related N-aryl bromoamide structures, such as 2-Bromo-N-(2-chlorophenyl)acetamide, provides valuable insights into the likely solid-state conformation and intermolecular interactions. researchgate.net

In the solid state, N-aryl amides are often stabilized by a network of hydrogen bonds. For 2-bromo-N-(2-methylphenyl)butanamide, the amide N-H group would act as a hydrogen bond donor, while the carbonyl oxygen (C=O) would serve as an acceptor. This typically leads to the formation of chains or dimeric structures, significantly influencing the crystal packing. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Bromo N 2 Methylphenyl Butanamide

Nucleophilic Substitution Reactions at the Alpha-Bromine Center

The carbon atom bonded to the bromine is a secondary alkyl halide, making it susceptible to nucleophilic substitution reactions. These reactions involve the replacement of the bromide leaving group by a nucleophile. Depending on the reaction conditions and the nature of the nucleophile, these substitutions can proceed through different mechanistic pathways. libretexts.orgsavemyexams.com

Secondary alkyl halides like 2-bromo-N-(2-methylphenyl)butanamide can undergo substitution via both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. libretexts.orgrsc.org The prevalence of one pathway over the other is a subject of mechanistic competition influenced by several factors.

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. ksu.edu.salibretexts.org This attack occurs from the backside relative to the leaving group, resulting in an inversion of stereochemistry at the chiral center. libretexts.orgmasterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. savemyexams.commasterorganicchemistry.com For 2-bromo-N-(2-methylphenyl)butanamide, the transition state would involve a pentacoordinate carbon, and its stability is sensitive to steric hindrance from the adjacent ethyl, N-(2-methylphenyl)carboxamido, and the approaching nucleophile. ulethbridge.ca

The SN1 reaction proceeds through a two-step mechanism. rsc.orgyoutube.com The first and rate-determining step is the spontaneous, unimolecular dissociation of the carbon-bromine bond to form a secondary carbocation intermediate and a bromide ion. chemist.sglibretexts.org This carbocation is planar, and in the second, rapid step, the nucleophile can attack from either face, leading to a mixture of enantiomers (racemization) if the starting material is chiral. ksu.edu.samasterorganicchemistry.com The stability of the carbocation intermediate is crucial; in this case, the secondary carbocation could potentially be stabilized by the adjacent substituents. The rate of the SN1 reaction depends only on the concentration of the substrate. ksu.edu.sarsc.org

Table 1: Comparison of SN1 and SN2 Reaction Pathways for 2-bromo-N-(2-methylphenyl)butanamide

| Feature | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Kinetics | First-order: rate = k[Substrate] | Second-order: rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps, via carbocation intermediate libretexts.org | One concerted step, via transition state ksu.edu.sa |

| Stereochemistry | Racemization (mixture of inversion and retention) masterorganicchemistry.com | Complete inversion of configuration libretexts.org |

| Substrate Structure | Favored by stable carbocations (tertiary > secondary) chemist.sg | Favored by less sterically hindered substrates (methyl > primary > secondary) ulethbridge.ca |

| Nucleophile | Weak nucleophiles are effective libretexts.org | Requires strong nucleophiles libretexts.org |

| Solvent | Favored by polar protic solvents (e.g., water, ethanol) libretexts.org | Favored by polar aprotic solvents (e.g., acetone, DMF) libretexts.org |

| Leaving Group | Good leaving group is critical | Good leaving group is important |

The competition between SN1 and SN2 pathways for 2-bromo-N-(2-methylphenyl)butanamide is heavily influenced by the nucleophile's strength and the solvent's properties.

Nucleophile: Strong, unhindered nucleophiles, particularly those with a negative charge (e.g., OH⁻, CN⁻, RS⁻), favor the SN2 mechanism as the rate is directly dependent on the nucleophile's concentration and ability to attack the substrate. libretexts.orgstudymind.co.uk Conversely, weak or neutral nucleophiles (e.g., H₂O, ROH) favor the SN1 mechanism because they are not strong enough to initiate a concerted displacement and must wait for the formation of the carbocation intermediate before they can react. libretexts.org

Reaction Conditions: The choice of solvent is a critical determinant of the reaction mechanism.

Polar protic solvents (e.g., water, methanol, ethanol) have the ability to solvate both cations and anions effectively. They stabilize the carbocation intermediate and the bromide leaving group in an SN1 reaction, thereby lowering the activation energy for the first step. libretexts.orgdoubtnut.com

Polar aprotic solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)) can solvate cations but are less effective at solvating anions. This leaves the nucleophile relatively "bare" and more reactive, which enhances the rate of SN2 reactions. libretexts.orglibretexts.org

Table 2: Predicted Outcome of Nucleophilic Substitution Based on Reaction Conditions

| Nucleophile | Solvent | Predominant Mechanism | Expected Product(s) |

|---|---|---|---|

| Sodium Hydroxide (B78521) (NaOH) | Acetone (Polar Aprotic) | SN2 | 2-hydroxy-N-(2-methylphenyl)butanamide |

| Water (H₂O) | Water (Polar Protic) | SN1 | 2-hydroxy-N-(2-methylphenyl)butanamide |

| Sodium Cyanide (NaCN) | DMSO (Polar Aprotic) | SN2 | 2-cyano-N-(2-methylphenyl)butanamide |

| Ethanol (CH₃CH₂OH) | Ethanol (Polar Protic) | SN1 | 2-ethoxy-N-(2-methylphenyl)butanamide |

Reactions Involving the Amide Functional Group

The amide linkage in 2-bromo-N-(2-methylphenyl)butanamide is generally stable due to resonance delocalization of the nitrogen lone pair with the carbonyl group. However, it can undergo reactions under specific, often harsh, conditions. youtube.com

Amide hydrolysis cleaves the carbon-nitrogen bond, yielding a carboxylic acid and an amine. This transformation can be catalyzed by either acid or base, typically requiring heat. youtube.comkhanacademy.org

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., aqueous H₂SO₄, heat), the mechanism begins with the protonation of the carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com A tetrahedral intermediate is formed, followed by proton transfer and elimination of 2-methylaniline as the leaving group (which is protonated under the acidic conditions to form 2-methylanilinium ion). Deprotonation of the carbonyl yields the final product, 2-bromobutanoic acid. youtube.com

Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., aqueous NaOH, heat), the hydroxide ion directly attacks the electrophilic carbonyl carbon. youtube.com This forms a tetrahedral intermediate. The elimination of the amide anion (⁻NH-Ar) is difficult as it is a very strong base. Therefore, a proton transfer from a water molecule or subsequent acid workup is required to facilitate the departure of 2-methylaniline and form the carboxylate salt of 2-bromobutanoic acid. youtube.comresearchgate.net An additional acidification step is necessary to obtain the final carboxylic acid product. khanacademy.org

The nitrogen atom of the amide group is generally unreactive as a nucleophile due to the resonance stabilization that delocalizes its lone pair of electrons. However, the N-H proton is weakly acidic and can be removed by a very strong base. The resulting amidate anion is a much stronger nucleophile and can, in principle, be alkylated or acylated, although such reactions are not common. Furthermore, the N-H bond can act as a hydrogen bond donor, influencing the molecule's intermolecular interactions in the solid state and in solution. nih.govresearchgate.net

Reactivity of the 2-Methylphenyl Moiety

The aromatic ring is subject to electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are governed by the two existing substituents: the amide group (-NHCOC₃H₆Br) and the methyl group (-CH₃).

Both the amide and methyl groups are activating, ortho-, para-directing substituents. The amide group is generally a stronger activating group than the methyl group. The directing effects of these two groups must be considered in concert.

Amide Group (-NHCOR): Directs incoming electrophiles to positions 4 and 6 (ortho and para).

Methyl Group (-CH₃): Directs incoming electrophiles to positions 3 and 5 (ortho and para).

Considering the positions on the N-(2-methylphenyl) ring:

Position 3: Ortho to the methyl group.

Position 4: Meta to the methyl group and ortho to the amide group.

Position 5: Para to the methyl group.

Position 6: Ortho to both the methyl and amide groups, making it highly sterically hindered.

The combined activating effects will most strongly favor substitution at positions 4 and 5. Position 6 is sterically hindered by the adjacent methyl and bulky amide groups. Therefore, electrophilic attack is most likely to occur at position 4 (directed by the powerful amide group) and position 5 (directed by the methyl group). The precise ratio of products would depend on the specific electrophile and reaction conditions.

Table 3: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Position on Ring | Directed by -NHCOR | Directed by -CH₃ | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|

| 3 | - | Ortho | Low | Possible |

| 4 | Ortho | Meta | Moderate | Favorable |

| 5 | Meta | Para | Low | Favorable |

Electrophilic Aromatic Substitution Potentials

The phenyl ring of 2-bromo-N-(2-methylphenyl)butanamide is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. acs.org The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the N-butanamido group and the methyl group.

The N-acylamino group (-NHCOR) is generally an activating, ortho, para-directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to attack by electrophiles. Conversely, the methyl group (-CH₃) is a weakly activating, ortho, para-directing group due to hyperconjugation and inductive effects.

In 2-bromo-N-(2-methylphenyl)butanamide, the N-butanamido group is at position 1 and the methyl group is at position 2. The directing effects of these two groups reinforce each other, strongly favoring substitution at the para position (position 4) relative to the N-butanamido group. The ortho position (position 6) is also activated, but is subject to steric hindrance from the adjacent bulky N-butanamido group. The other ortho position to the N-butanamido group is already occupied by the methyl group. Therefore, electrophilic attack is most likely to occur at the C-4 and C-6 positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-Bromo-N-(2-methylphenyl)butanamide

| Position | Activating/Deactivating Group | Predicted Outcome | Rationale |

| 4 (para to amide, meta to methyl) | N-butanamido (ortho, para-directing), Methyl (ortho, para-directing) | Major product | Strong activation by the amide group, less steric hindrance. |

| 6 (ortho to amide, meta to methyl) | N-butanamido (ortho, para-directing), Methyl (ortho, para-directing) | Minor product | Activation by the amide group, but sterically hindered. |

| 3, 5 (meta to amide) | N-butanamido (ortho, para-directing) | Not favored | Meta position is not electronically favored by the directing groups. |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. researchgate.net For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield primarily 4-nitro-2-bromo-N-(2-methylphenyl)butanamide.

Reactions at the Methyl Group

The methyl group attached to the aromatic ring is a potential site for chemical modification, primarily through free-radical halogenation or oxidation.

Free-Radical Halogenation: Under UV light or in the presence of a radical initiator, the benzylic hydrogens of the methyl group can be substituted by halogens (e.g., chlorine or bromine) in a free-radical chain reaction. organicreactions.orgnih.gov This would lead to the formation of compounds such as 2-bromo-N-(2-(bromomethyl)phenyl)butanamide. The selectivity of this reaction is generally low for chlorination, but higher for bromination. researchgate.net

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. For example, the oxidation of N-acetyl-o-toluidine to N-acetylanthranilic acid using potassium permanganate has been reported. wikipedia.org A similar transformation of 2-bromo-N-(2-methylphenyl)butanamide would yield 2-(butanamido)-6-bromobutanoic acid. Milder oxidizing agents might lead to the formation of an aldehyde or a primary alcohol.

Reduction and Oxidation Chemistry of 2-Bromo-N-(2-methylphenyl)butanamide

Reduction: The amide functionality and the carbon-bromine bond in 2-bromo-N-(2-methylphenyl)butanamide are susceptible to reduction.

Reduction of the Amide: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). nih.govcarleton.calibretexts.org This reaction would convert the amide into a secondary amine, yielding N-(2-methylphenyl)-2-bromobutylamine. Less reactive reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of amides. researchgate.net

Reduction of the Carbon-Bromine Bond: The α-bromo group can be reduced to a hydrogen atom, a process known as dehalogenation. This can be achieved using various reducing agents, including catalytic hydrogenation or treatment with metal hydrides. This would result in the formation of N-(2-methylphenyl)butanamide.

Oxidation: Besides the aforementioned oxidation of the methyl group, the butanamide side chain itself could potentially undergo oxidation under specific conditions, although it is generally a stable functional group. Strong oxidizing conditions could potentially lead to the cleavage of the amide bond. The Baeyer-Villiger oxidation is a well-known reaction that converts ketones to esters. organicreactions.orgnih.govwikipedia.org While not directly applicable to the amide itself, if the butanamide side chain were to be transformed into a ketone, this rearrangement could be a potential subsequent reaction pathway.

Rearrangement Reactions and Isomerization Pathways

While there is no direct evidence in the reviewed literature of 2-bromo-N-(2-methylphenyl)butanamide undergoing rearrangement or isomerization under standard conditions, several classical organic rearrangements could be envisaged for derivatives of this compound.

Chapman Rearrangement: This thermal rearrangement involves the conversion of an aryl N-arylbenzimidate to an N-aroyldiphenylamine. organicreactions.org If the amide oxygen of 2-bromo-N-(2-methylphenyl)butanamide were to be converted into an O-aryl imidate, a Chapman-type rearrangement could potentially occur.

Lossen Rearrangement: The Lossen rearrangement converts a hydroxamic acid or its derivative into an isocyanate. wikipedia.orgscispace.com If the carboxylic acid derived from the hydrolysis of the amide were converted to a hydroxamic acid, subsequent activation could initiate a Lossen rearrangement.

Neber Rearrangement: This reaction transforms a ketoxime into an α-amino ketone. wikipedia.org Should the butanamide moiety be converted to a ketoxime derivative, a Neber rearrangement could be a possible transformation.

Isomerization of N-Allyl Amides: While not directly applicable to the saturated butanamide chain, if an analogous N-allyl amide were synthesized, it could undergo transition metal-catalyzed isomerization to the corresponding enamide. acs.orgnih.gov

These potential rearrangement reactions highlight the synthetic versatility that could be accessed from 2-bromo-N-(2-methylphenyl)butanamide through functional group transformations.

Computational Chemistry and Theoretical Modeling of 2 Bromo N 2 Methylphenyl Butanamide

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical and physical properties.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. sumitomo-chem.co.jp It offers a balance between accuracy and computational cost, making it suitable for molecules of this size. DFT calculations would typically be employed to determine the optimized ground-state geometry of 2-bromo-N-(2-methylphenyl)butanamide.

Table 1: Representative Optimized Geometrical Parameters for an Analogous Bromo-Aromatic Compound Calculated via DFT. (Note: Data is for 2-(3-bromo phenyl)1,3-dithian as a representative example of DFT calculations on a related structure researchgate.net)

| Parameter | Calculated Value (DFT/B3LYP) | Experimental Value (XRD) |

|---|---|---|

| C32-C31 Bond Length (Å) | 1.401 | 1.385 |

| C31-Br Bond Length (Å) | 1.912 | 1.902 |

| C32-C31-C30 Bond Angle (°) | 121.084 | 120.8 |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. youtube.com A key application within computational studies is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For 2-bromo-N-(2-methylphenyl)butanamide, the HOMO would likely be localized on the electron-rich N-(2-methylphenyl) group, while the LUMO might be distributed across the electron-withdrawing carbonyl group and the C-Br bond. Analysis of these orbitals helps in understanding charge transfer interactions within the molecule. nih.gov

Table 2: Representative Frontier Molecular Orbital Data for an Analogous Compound. (Note: This table illustrates typical output from a DFT calculation for a related molecule, 2-acetylamino-5-bromo-6-methylpyridine (B57760) nih.gov)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.91 |

| LUMO Energy | -1.54 |

| HOMO-LUMO Energy Gap (ΔE) | 5.37 |

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For 2-bromo-N-(2-methylphenyl)butanamide, significant conformational flexibility exists due to rotation around several bonds, including the N-C(phenyl), C(O)-N, and various C-C bonds in the butanamide chain.

Computational methods can be used to map the potential energy surface (PES) of the molecule as a function of these rotational angles. mdpi.com By performing a systematic scan of the key dihedral angles, a conformational energy landscape can be generated, identifying the low-energy conformers (global and local minima) and the energy barriers separating them. nih.gov For instance, the rotation of the 2-methylphenyl group relative to the amide plane is crucial, as steric hindrance from the ortho-methyl group can influence the preferred orientation. nih.gov Identifying the most stable conformer is essential, as it represents the most populated state of the molecule and is the basis for calculating other properties.

Reaction Mechanism Studies and Transition State Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and transition states. sumitomo-chem.co.jp For a molecule like 2-bromo-N-(2-methylphenyl)butanamide, potential reactions could include amide hydrolysis or nucleophilic substitution at the carbon bearing the bromine atom.

DFT calculations can be used to model the entire reaction pathway. This involves locating the geometry of the transition state (TS), which is a first-order saddle point on the potential energy surface. researchgate.net The energy difference between the reactants and the transition state gives the activation energy (ΔG*), which is a key determinant of the reaction rate. sumitomo-chem.co.jp Computational studies on the thermal decomposition of related N-substituted diacetamides have utilized DFT to model six-membered transition states. nih.gov Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactants with the products. researchgate.net

Spectroscopic Data Prediction and Validation with Experimental Results

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For 2-bromo-N-(2-methylphenyl)butanamide, vibrational and electronic spectra are of primary interest.

DFT calculations can compute the harmonic vibrational frequencies corresponding to the molecule's infrared (IR) and Raman spectra. researchgate.net The calculated frequencies are often systematically scaled to correct for anharmonicity and other theoretical approximations, allowing for a direct comparison with experimental spectra. nih.gov This comparison helps in assigning specific vibrational modes, such as the characteristic C=O stretching, N-H bending, and C-Br stretching frequencies.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov The predicted absorption maxima (λmax) can be compared with experimentally measured spectra to understand the electronic transitions involved, such as π→π* transitions within the aromatic ring. researchgate.net

Intermolecular Interactions and Aggregation Behavior Modeling

The way molecules interact with each other governs their macroscopic properties, such as crystal structure and solubility. For 2-bromo-N-(2-methylphenyl)butanamide, the primary site for intermolecular interaction is the amide group, which can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

Computational modeling can predict the formation of intermolecular hydrogen bonds, which often link molecules into chains or dimers in the solid state. nih.govstrath.ac.uk Natural Bond Orbital (NBO) analysis is a common technique used to quantify the strength and nature of these interactions by analyzing the delocalization of electron density between orbitals of interacting molecules. nih.gov Furthermore, modeling can explore weaker interactions, such as C-H···O or π-π stacking, which can also influence the molecule's aggregation and crystal packing. chemrxiv.org Understanding these interactions is crucial for predicting how the molecule will behave in a condensed phase.

Derivatization Strategies and Synthetic Transformations of 2 Bromo N 2 Methylphenyl Butanamide

Synthesis of Substituted Amide Derivatives

The structure of 2-bromo-N-(2-methylphenyl)butanamide offers several avenues for the synthesis of substituted amide derivatives. Modifications can be targeted at the nitrogen atom, the butanamide backbone, or through displacement of the α-bromine atom by nitrogen nucleophiles.

One primary strategy involves the nucleophilic substitution of the bromine atom with various primary or secondary amines. nih.gov This reaction, typically conducted in the presence of a base, replaces the bromine with an amino group, leading to the formation of α-amino amide derivatives. The choice of the amine dictates the nature of the substituent introduced. For instance, reaction with diethylamine (B46881) would yield 2-(diethylamino)-N-(2-methylphenyl)butanamide. nih.gov This method is a fundamental approach for creating libraries of compounds with varied substituents at the α-position. nih.gov

Another approach focuses on modifying the N-(2-methylphenyl) group itself, although this is generally less direct. It would typically involve multi-step sequences where the aromatic ring is first functionalized (as discussed in section 6.3) prior to the initial amide synthesis. However, once the parent compound is formed, derivatization of the amide N-H bond is not feasible as it is a secondary amide. Hydrolysis of the amide bond followed by re-acylation with a different amine is a possible, albeit lengthy, route to N-substituted analogs. libretexts.org

Below is a table summarizing potential nucleophilic substitution reactions at the α-carbon to generate substituted amide derivatives.

| Reactant (Nucleophile) | Reaction Conditions | Product Structure | Product Name |

|---|---|---|---|

| Ammonia (NH₃) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-amino-N-(2-methylphenyl)butanamide | |

| Diethylamine ((C₂H₅)₂NH) | Base (e.g., Et₃N), Solvent (e.g., THF) | 2-(diethylamino)-N-(2-methylphenyl)butanamide | |

| Aniline (C₆H₅NH₂) | Base (e.g., NaH), Solvent (e.g., DMSO) | 2-(phenylamino)-N-(2-methylphenyl)butanamide |

Introduction of Heterocyclic Moieties via Bromine Displacement

The electrophilic nature of the α-carbon atom in 2-bromo-N-(2-methylphenyl)butanamide makes it an excellent substrate for nucleophilic substitution reactions with heterocyclic compounds. A wide range of nitrogen-containing heterocycles can act as nucleophiles, displacing the bromide ion to form a new carbon-nitrogen bond. This strategy is a powerful tool for synthesizing complex molecules that incorporate both an amide functionality and a heterocyclic ring system. nih.gov

The reaction typically proceeds via an S(_N)2 mechanism, where the nitrogen atom of the heterocycle attacks the carbon atom bearing the bromine. Common heterocyclic nucleophiles include imidazole, pyrazole, triazoles, and pyrrole. The reaction is generally facilitated by a non-nucleophilic base to neutralize the hydrogen bromide formed as a byproduct. researchgate.net The choice of solvent and temperature can be optimized to achieve high yields and selectivity.

This synthetic route is valuable for creating compounds with diverse structural motifs, which is a key aspect in medicinal chemistry and materials science for exploring structure-activity relationships. openmedicinalchemistryjournal.com

| Heterocyclic Nucleophile | Base | Potential Product |

|---|---|---|

| Imidazole | Sodium Carbonate (Na₂CO₃) | 2-(1H-imidazol-1-yl)-N-(2-methylphenyl)butanamide |

| 1,2,4-Triazole | Potassium Carbonate (K₂CO₃) | 2-(1H-1,2,4-triazol-1-yl)-N-(2-methylphenyl)butanamide |

| Pyrrole | Sodium Hydride (NaH) | 2-(1H-pyrrol-1-yl)-N-(2-methylphenyl)butanamide |

| Benzimidazole | Cesium Carbonate (Cs₂CO₃) | 2-(1H-benzo[d]imidazol-1-yl)-N-(2-methylphenyl)butanamide |

Modification of the Aromatic Ring System

The N-(2-methylphenyl) moiety of the molecule is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the benzene (B151609) ring. The directing effects of the substituents already present—the methyl group and the N-butanamide group—govern the regioselectivity of these reactions. libretexts.org

The methyl group is an activating, ortho, para-directing group. The N-acyl group is also ortho, para-directing; however, it is less activating than a simple amino group because the nitrogen lone pair is delocalized into the amide carbonyl. ucalgary.calibretexts.org The combination of these two groups directs incoming electrophiles primarily to the positions para to the methyl group (position 5) and para to the amide group (position 4). Steric hindrance from the amide side chain may disfavor substitution at the ortho positions (positions 3 and 6). libretexts.org

Common electrophilic aromatic substitution reactions that can be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂).

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ introduces a bromine atom.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H).

Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride or alkyl halide in the presence of a Lewis acid (e.g., AlCl₃) can introduce acyl or alkyl groups. However, the amide group can sometimes interfere with the Lewis acid catalyst. ucalgary.ca

These modifications significantly alter the electronic and steric properties of the molecule, providing a route to a wide range of structurally diverse analogs.

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-bromo-N-(4-nitro-2-methylphenyl)butanamide and 2-bromo-N-(5-nitro-2-methylphenyl)butanamide |

| Bromination | Br₂, FeBr₃ | 2-bromo-N-(4-bromo-2-methylphenyl)butanamide and 2-bromo-N-(5-bromo-2-methylphenyl)butanamide |

| Sulfonation | SO₃, H₂SO₄ | 4-((2-bromobutanoyl)amino)-3-methylbenzenesulfonic acid |

Chiral Derivatization for Stereochemical Studies

The α-carbon of 2-bromo-N-(2-methylphenyl)butanamide is a stereocenter, meaning the compound can exist as a pair of enantiomers. For stereochemical studies, such as determining the enantiomeric excess (ee) or absolute configuration of a sample, chiral derivatization is a classic and effective strategy. wikipedia.org This process involves reacting the racemic or enantiomerically-enriched compound with a chiral derivatizing agent (CDA) to form a mixture of diastereomers.

Diastereomers, unlike enantiomers, have different physical properties (e.g., melting point, boiling point, solubility, and chromatographic retention times). wikipedia.org This difference allows for their separation and quantification using standard laboratory techniques such as nuclear magnetic resonance (NMR) spectroscopy or chromatography (e.g., HPLC or GC). chemrxiv.orgchemrxiv.org

For 2-bromo-N-(2-methylphenyl)butanamide, potential derivatization strategies could involve nucleophilic substitution of the bromine atom with a chiral amine or alcohol. For example, reaction with a chiral amine like (R)-1-phenylethylamine would produce two diastereomeric α-amino amides. These diastereomers could then be analyzed to determine the original enantiomeric composition. After analysis, the chiral auxiliary can often be cleaved to regenerate the separated enantiomers of the original compound, a process known as chiral resolution. wikipedia.org

| Chiral Derivatizing Agent (CDA) | Resulting Diastereomers | Analytical Technique | Purpose |

|---|---|---|---|

| (R)-1-Phenylethylamine | (R)-2-((R)-1-phenylethylamino)-N-(2-methylphenyl)butanamide and (S)-2-((R)-1-phenylethylamino)-N-(2-methylphenyl)butanamide | HPLC, GC, NMR | Determination of enantiomeric ratio/excess |

| (S)-Proline methyl ester | Diastereomeric N-substituted proline derivatives | HPLC, NMR | Separation and quantification of enantiomers |

| (1S)-(-)-Camphanic chloride (after hydrolysis to the acid) | Diastereomeric esters | X-ray Crystallography, NMR | Determination of absolute configuration |

Polymerization or Oligomerization Potential in Chemical Systems

The carbon-bromine bond in 2-bromo-N-(2-methylphenyl)butanamide makes it a suitable initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). wikipedia.org ATRP is a powerful method for synthesizing polymers with well-defined molecular weights, low polydispersity, and complex architectures. cmu.edu

In an ATRP process, a transition metal complex (typically copper-based) reversibly activates the C-Br bond, generating a radical that can initiate the polymerization of various monomers (e.g., styrenes, acrylates, methacrylates). wikipedia.orgresearchgate.net The key feature of ATRP is the rapid, reversible deactivation of the growing polymer chain, which maintains a low concentration of active radicals and minimizes termination reactions. nih.gov

By using 2-bromo-N-(2-methylphenyl)butanamide as an initiator, the N-(2-methylphenyl)butanamide group becomes the α-end group of the resulting polymer chain. cmu.edu This allows for the synthesis of "functional polymers," where the end group can impart specific properties to the material or be used for further chemical modifications, such as grafting the polymer onto surfaces or other molecules. cmu.eduresearchgate.net The efficiency of initiation depends on the stability of the generated radical and the nature of the catalyst and monomer used. rsc.org

| Component | Role in ATRP | Example |

|---|---|---|

| 2-bromo-N-(2-methylphenyl)butanamide | Initiator | Provides the initial radical and becomes the polymer end-group |

| Styrene or Methyl Methacrylate | Monomer | The repeating unit of the polymer chain |

| Copper(I) Bromide (CuBr) | Catalyst (Activator) | Abstracts the bromine atom to generate the radical |

| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Ligand | Solubilizes the copper catalyst and tunes its reactivity |

| Copper(II) Bromide (CuBr₂) | Deactivator | Transfers a bromine atom back to the growing chain radical, inducing dormancy |

Advanced Analytical Methodologies for Purity Assessment in Research Contexts

Chromatographic Purity Analysis

Chromatographic methods are central to the determination of chemical purity, offering high-resolution separation of the main compound from impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile, thermally labile compounds like 2-bromo-N-(2-methylphenyl)butanamide. A reverse-phase HPLC (RP-HPLC) method would be the most probable approach for this compound, utilizing a non-polar stationary phase and a polar mobile phase.

A hypothetical RP-HPLC method for the analysis of 2-bromo-N-(2-methylphenyl)butanamide could involve a C18 column. sielc.com The mobile phase would likely consist of a mixture of acetonitrile and water, potentially with a small amount of an acid like formic or phosphoric acid to improve peak shape. sielc.com Detection would typically be performed using a UV detector, as the aromatic ring in the molecule is expected to absorb in the UV region. For structurally similar brominated N-aryl acetamides, a simple mobile phase of acetonitrile and water has been shown to be effective. sielc.com

Table 1: Illustrative HPLC Method Parameters for 2-bromo-N-(2-methylphenyl)butanamide Purity Analysis

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While 2-bromo-N-(2-methylphenyl)butanamide may have limited volatility, GC analysis could be feasible, potentially at high temperatures or after derivatization. A GC method coupled with a mass spectrometer (GC-MS) would be particularly advantageous for impurity identification.

A typical GC method would employ a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature would be programmed to ramp up to ensure the elution of the compound. The use of a mass spectrometer as a detector would allow for the identification of impurities based on their mass spectra. For other types of amides, GC-MS methods have been successfully developed, sometimes involving a derivatization step to increase volatility. nih.gov

Table 2: Hypothetical GC-MS Method Parameters for 2-bromo-N-(2-methylphenyl)butanamide Analysis

| Parameter | Value |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid monitoring of chemical reactions, such as the synthesis of 2-bromo-N-(2-methylphenyl)butanamide. reddit.com It allows for a quick assessment of the consumption of starting materials and the formation of the product. For the synthesis of an amide from an acyl chloride and an amine, TLC can effectively track the progress of the reaction. researchgate.net

A typical TLC analysis would involve spotting the reaction mixture on a silica gel plate and developing it in an appropriate solvent system, likely a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The spots can be visualized under UV light due to the aromatic nature of the compound. Different stains, such as potassium permanganate (B83412) or iodine, can also be used for visualization. reddit.com

Quantitative Spectroscopic Methods for Concentration Determination

Spectroscopic methods, particularly UV-Vis spectroscopy, can be employed for the quantitative determination of the concentration of 2-bromo-N-(2-methylphenyl)butanamide in solution. The presence of the phenyl group in the molecule results in UV absorbance. ucalgary.ca The UV-Vis spectrum of N-aryl amides typically shows absorption maxima around 200-300 nm. wu.ac.thresearchgate.net

To determine the concentration, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration.

Trace Impurity Profiling and Identification

The identification of trace impurities is a critical aspect of purity assessment. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful technique for this purpose. researchgate.net It provides accurate mass measurements, which can be used to determine the elemental composition of impurities. Fragmentation patterns observed in the mass spectrum (MS/MS) can further aid in the structural elucidation of these impurities. Common fragmentation of amides in mass spectrometry involves the formation of acylium ions. ucalgary.ca

Potential impurities in a research sample of 2-bromo-N-(2-methylphenyl)butanamide could arise from starting materials, by-products of the synthesis, or degradation products. For example, unreacted o-toluidine or 2-bromobutanoyl chloride could be present.

Method Validation for Research-Grade Purity

Validation of the analytical methods used for purity assessment is crucial to ensure the reliability of the results. researchgate.net For research-grade materials, method validation demonstrates that the analytical procedure is suitable for its intended purpose. nih.gov Key validation parameters, as often guided by ICH principles, include:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Table 3: Illustrative Acceptance Criteria for HPLC Method Validation

| Parameter | Acceptance Criteria |

| Specificity | Peak purity index > 0.99 |

| Linearity (r²) | ≥ 0.999 |

| Precision (RSD%) | ≤ 2% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

Non Biological Research Applications in Chemical Science

Role as a Building Block in Complex Organic Synthesis

The core utility of α-bromo amides, including 2-bromo-N-(2-methylphenyl)butanamide, in organic synthesis stems from the presence of a reactive carbon-bromine bond adjacent to an amide carbonyl group. This arrangement allows the molecule to serve as a versatile electrophile, readily participating in nucleophilic substitution reactions to introduce new functional groups and build molecular complexity.

One of the primary applications is in the synthesis of α-amino amides, which are fundamental subunits of peptides and have been explored as ligands for metal catalysts. The bromine atom can be displaced by various nitrogen nucleophiles, such as primary and secondary amines, to form a new carbon-nitrogen bond at the α-position nih.gov.

| Nucleophile | Product Type | Significance | Reference |

|---|---|---|---|

| Primary/Secondary Amines | α-Amino Amide | Building blocks for peptides, ligands | nih.gov |

| Thiols (e.g., Cysteine side chain) | Thioether | Peptide stapling, creating constrained macrocycles | nih.gov |

| Carboxylic Acids | α-Acyloxy Amide | Introduction of ester functionality | nih.gov |

| Alcohols | α-Alkoxy Amide | Introduction of ether functionality | nih.gov |

Furthermore, α-bromo amides are instrumental in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials nih.govrsc.org. For instance, they can undergo intramolecular cyclization or participate in multi-component reactions to form rings. A notable example is the synthesis of γ-lactams, prevalent motifs in pharmaceuticals, through the coupling of α-bromoamides with unactivated alkenes via photocatalysis nih.gov. This formal [3+2] cycloaddition provides a direct route to highly substituted pyrrolidinone structures.

In the field of peptide chemistry, the α-bromo amide moiety is used for "peptide stapling." This technique involves creating a covalent bridge between two amino acid residues in a peptide chain to lock it into a specific conformation, often an α-helix. The reaction between a cysteine residue's thiol group and a side chain containing an α-bromo amide forms a stable thioether bridge, enhancing the peptide's stability and biological activity nih.gov.

Precursor for Specialty Chemicals and Fine Chemical Production

As a reactive intermediate, 2-bromo-N-(2-methylphenyl)butanamide can serve as a precursor for a variety of specialty and fine chemicals. The transformation of the α-bromo group allows for the synthesis of derivatives with specific functionalities.

The synthesis of α-amino amides from α-bromo amides is a key transformation that leads to valuable chiral molecules, especially when the reaction is performed stereoselectively nih.gov. These chiral amides are important precursors for pharmaceuticals and agrochemicals. The classical synthesis method involves the reaction of α-haloacetyl halides with amines, a process that can be adapted for more complex structures like 2-bromo-N-(2-methylphenyl)butanamide nih.gov.

Applications in Materials Chemistry Research (e.g., as monomers or modifiers)

In materials science, the α-bromo amide functional group is particularly useful as an initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). This method allows for the growth of well-defined polymer chains from a surface, creating polymer brushes with controlled length and density.

Research has demonstrated the use of a silane-functionalized α-bromo amide, specifically 2-bromo-2-methyl-N-(3-(triethoxysilyl)propyl) propanamide, to modify the surface of silica nanoparticles researchgate.netrsc.org. The triethoxysilyl group anchors the molecule to the silica surface, leaving the α-bromo amide moiety exposed to initiate the polymerization of monomers from the surface researchgate.netrsc.orgrsc.org. This "grafting-from" approach is used to create hybrid materials consisting of a silica core and a dense polymer shell. These materials have applications in areas such as redox flow batteries, where they can act as redox-active polymer-grafted particles to enhance charge transport rsc.orgrsc.org.

| Component | Function | Resulting Material | Potential Application | Reference |

|---|---|---|---|---|

| Silica Nanoparticle | Core Substrate | Polymer-grafted nanoparticles (hybrid material) | Enhanced charge transport media, custom coatings | researchgate.netrsc.orgrsc.org |

| α-Bromo Amide (surface-bound) | ATRP Initiator |

The ability to graft polymers onto surfaces allows for the precise tuning of surface properties, such as hydrophobicity, biocompatibility, and chemical reactivity. Therefore, 2-bromo-N-(2-methylphenyl)butanamide, if appropriately functionalized with a surface-anchoring group, could potentially be used to modify various substrates for advanced materials applications.

Reagent or Catalyst in Chemical Reactions

While typically acting as a substrate, the α-bromo amide functional group can also play the role of a reagent. In certain contexts, it serves as a source of an electrophilic carbon radical. For example, in the photocatalyzed synthesis of γ-lactams, the α-bromo amide is not just a building block but the key reagent that, upon single-electron reduction, generates the carbon-centered radical that adds to an alkene nih.gov.

The chemistry of α-bromo amides also involves their conversion into enolates. The electroreduction of NH-protic α-bromo amides in an organic solvent like DMF generates an enolate base researchgate.net. This enolate can participate in subsequent reactions, demonstrating the compound's ability to act as a precursor to a reactive intermediate. This reactivity is foundational to its use in various carbon-carbon bond-forming reactions nih.gov. The versatility of α-haloamides means they can be employed as key reagents for creating complex molecular architectures through carefully designed reaction cascades nih.gov.

Future Research Directions and Open Questions in 2 Bromo N 2 Methylphenyl Butanamide Chemistry

Exploration of Novel Catalytic Transformations

The presence of a reactive carbon-bromine bond at the α-position to the carbonyl group makes 2-bromo-N-(2-methylphenyl)butanamide an excellent candidate for a wide range of catalytic cross-coupling reactions. While the chemistry of α-haloamides has been explored to some extent, there are numerous opportunities for discovering novel catalytic transformations. nih.gov

Future research could focus on:

Asymmetric Catalysis: Developing enantioselective catalytic methods to substitute the bromine atom would open pathways to chiral derivatives. These chiral building blocks could be of significant interest in medicinal chemistry and the synthesis of complex natural products.

Dual Catalysis: Investigating the use of dual catalytic systems, such as combining photoredox catalysis with transition metal catalysis, could enable previously inaccessible transformations. For instance, the generation of a radical at the α-position followed by a cross-coupling reaction could lead to the formation of complex molecular architectures.

C-H Activation: Exploring catalytic reactions that involve the activation of C-H bonds on the tolyl group in conjunction with transformations at the α-bromo position would allow for the rapid construction of polyfunctionalized molecules.

A significant open question is how the steric hindrance from the ortho-methyl group on the phenyl ring influences the reactivity and selectivity of these catalytic reactions. Understanding these steric and electronic effects will be crucial for designing efficient and selective catalytic systems.

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of α-bromo amides often involves the use of hazardous brominating agents and volatile organic solvents. A key area for future research is the development of greener and more sustainable synthetic routes to 2-bromo-N-(2-methylphenyl)butanamide.

Promising avenues for investigation include:

Catalytic Bromination: Developing catalytic methods for the α-bromination of the parent N-(2-methylphenyl)butanamide using safer bromine sources, such as hydrobromic acid with an oxidant, would be a significant improvement over traditional methods.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis can offer better control over reaction parameters, improve safety, and facilitate easier scale-up. amidetech.comnih.gov An automated flow synthesis could also minimize waste and energy consumption. amidetech.comchemrxiv.org

Bio-inspired Catalysis: Exploring the use of enzymes or biomimetic catalysts for the selective bromination could offer a highly efficient and environmentally friendly alternative.

A central challenge will be to achieve high selectivity for the α-position without brominating the aromatic ring, especially under greener conditions.

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like 2-bromo-N-(2-methylphenyl)butanamide. frontiersin.org Future computational studies could provide valuable insights that guide experimental work.

Key areas for computational investigation include:

Reaction Mechanism and Selectivity: Using density functional theory (DFT) and other computational methods to model the reaction pathways of various catalytic transformations could help in understanding the factors that control selectivity and in designing more efficient catalysts. nih.gov

Spectroscopic Properties: Predicting spectroscopic data, such as NMR and IR spectra, for potential products and intermediates can aid in their identification and characterization. nih.gov

Conformational Analysis: Understanding the conformational preferences of the molecule can provide insights into its reactivity and its interactions in different environments.

An open question is the accuracy with which current computational models can predict the outcome of complex catalytic reactions involving this substrate, particularly concerning stereoselectivity.

Investigation of Solid-State Properties and Polymorphism

The arrangement of molecules in the solid state can have a profound impact on the physical and chemical properties of a compound. The study of the solid-state properties of 2-bromo-N-(2-methylphenyl)butanamide is an unexplored area with potential for interesting discoveries.

Future research should focus on:

Single Crystal X-ray Diffraction: Obtaining the single crystal structure of 2-bromo-N-(2-methylphenyl)butanamide would provide definitive information about its molecular conformation and intermolecular interactions in the solid state.

Polymorphism Screening: A systematic screening for different crystalline forms (polymorphs) could reveal the existence of multiple solid-state structures with distinct properties.

Cocrystal Engineering: Exploring the formation of cocrystals with other molecules could be a strategy to modify its physical properties, such as solubility and melting point.

A key question is whether this molecule exhibits polymorphism and how different crystal packing arrangements might influence its reactivity in the solid state.

Potential for Functional Material Design

The unique combination of a reactive handle (the bromine atom) and a rigid aromatic core suggests that 2-bromo-N-(2-methylphenyl)butanamide could serve as a building block for functional organic materials. rsc.org

Future research could explore its use in:

Polymer Chemistry: The bromine atom could be used as an initiation site for controlled radical polymerization techniques, leading to the synthesis of well-defined polymers with tailored properties.